(2S)-2'-methoxykurarinone

Übersicht

Beschreibung

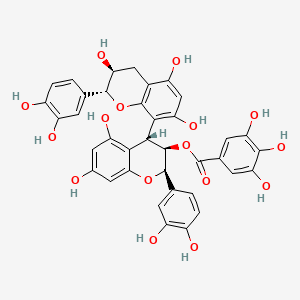

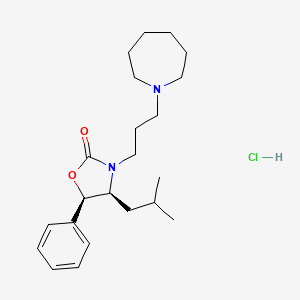

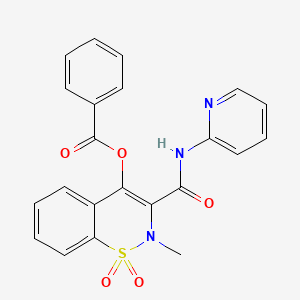

(2S)-2'-methoxykurarinone is a dimethoxyflavanone that is (2S)-(-)-kurarinone in which the hydroxy group at position 2' is replaced by a methoxy group. Isolated from the roots of Sophora flavescens, it exhibits cytotoxicity against human myeloid leukemia HL-60 cells. It has a role as a metabolite and an antineoplastic agent. It is a dimethoxyflavanone, a dihydroxyflavanone and a member of 4'-hydroxyflavanones. It is functionally related to a (2S)-(-)-kurarinone.

This compound is a natural product found in Sophora flavescens with data available.

Eigenschaften

IUPAC Name |

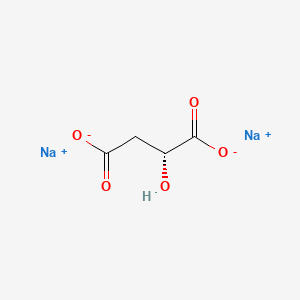

(2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O6/c1-15(2)7-8-17(16(3)4)11-20-21(29)13-25(32-6)26-22(30)14-24(33-27(20)26)19-10-9-18(28)12-23(19)31-5/h7,9-10,12-13,17,24,28-29H,3,8,11,14H2,1-2,4-6H3/t17-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAQQSUPNZAWEY-OSPHWJPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2'-methoxykurarinone on osteoclastogenesis?

A: 2'-methoxykurarinone (MK) inhibits osteoclast differentiation and bone resorption by interfering with RANKL signaling. [] Specifically, MK suppresses the activation of Akt, p38, JNK, c-Fos, and NFATc1 signaling pathways downstream of RANKL activation. [] This ultimately inhibits the formation of mature, bone-resorbing osteoclasts. []

Q2: Does 2'-methoxykurarinone affect the production of RANKL or osteoprotegerin by osteoblasts?

A: Research indicates that MK does not alter the ratio of RANKL to osteoprotegerin produced by osteoblasts in response to osteoclastogenic factors. [] This suggests that its inhibitory effect on osteoclastogenesis is primarily mediated through its action on RANKL signaling pathways within osteoclast precursor cells. []

Q3: What protective effects does 2'-methoxykurarinone exhibit in neuronal cells?

A: Studies show that MK can protect HT22 hippocampal cells against glutamate-induced oxidative stress. [] This protective effect is attributed to its ability to induce the expression and activity of heme oxygenase-1 (HO-1), an enzyme with antioxidant and cytoprotective properties. []

Q4: How does the structure of 2'-methoxykurarinone relate to its antimalarial activity?

A: While MK itself shows moderate antimalarial activity against Plasmodium falciparum, research suggests that the position of methoxyl groups on the flavanone skeleton plays a crucial role in its potency. [] Further investigations are needed to elucidate the specific structural features responsible for this activity.

Q5: What are the potential applications of 2'-methoxykurarinone in the treatment of diabetic complications?

A: MK exhibits inhibitory activity against aldose reductase (AR), a key enzyme involved in the pathogenesis of diabetic complications. [, ] Additionally, MK has shown the ability to inhibit the formation of advanced glycation end products (AGEs), another contributing factor to diabetic complications. [] These properties suggest that MK holds potential for development as a therapeutic agent for managing diabetic complications.

Q6: What is known about the structure-activity relationship of lavandulyl flavanones like 2'-methoxykurarinone and their glycosidase inhibitory activities?

A: Studies on lavandulylated flavanones, including MK, demonstrate their potential as α-glucosidase and β-amylase inhibitors. [] The presence of the 8-lavandulyl group in the B-ring appears crucial for this inhibitory activity. [] Specifically, kushenol A, lacking a 4'-hydroxy group, shows selective inhibition of α-glucosidase. []

Q7: How does 2'-methoxykurarinone affect cutaneous T cell-attracting chemokine (CTACK/CCL27) production in human keratinocytes?

A: MK has been shown to suppress the expression of CTACK/CCL27 induced by TNF-α and IL-1β in human keratinocytes. [] This suppression occurs through two mechanisms: inhibition of NF-κB activation and induction of HO-1 expression. [] These findings highlight MK’s potential in managing inflammatory skin conditions.

Q8: Is there any evidence suggesting that 2'-methoxykurarinone might have anticancer potential?

A: While not directly addressed in the provided research, MK demonstrates inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). [] PTP1B is a negative regulator of insulin signaling and has been implicated in various cancers. [] Additionally, computational studies suggest that MK exhibits binding interactions similar to known partial agonists of PPARγ, a nuclear receptor with anti-cancer properties. [] Further research is needed to explore the full extent of MK's anticancer potential.

Q9: What is known about the toxicity of 2'-methoxykurarinone?

A: While the provided research focuses primarily on the biological activities of MK, one study mentions that lavandulyl flavanones, including MK, exhibited cytotoxic activity against human myeloid leukemia HL-60 cells. [] Further research is crucial to determine the safety profile and potential toxicity of MK in various biological systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.